N-(3-carbamoylthiophen-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide
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Description
N-(3-carbamoylthiophen-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide is a useful research compound. Its molecular formula is C19H12N2O4S and its molecular weight is 364.38. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of N-(3-carbamoylthiophen-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide is 5-lipoxygenase (5-LOX) . This enzyme plays a crucial role in the biosynthesis of leukotrienes, which are lipid mediators involved in inflammatory and allergic reactions .
Mode of Action
The compound interacts with 5-LOX, inhibiting its activity . This inhibition prevents the conversion of arachidonic acid to leukotrienes, thereby reducing inflammation and allergic reactions .
Biochemical Pathways
The compound affects the leukotriene biosynthesis pathway by inhibiting 5-LOX . This results in a decrease in the production of leukotrienes, which are potent mediators of inflammation and allergic reactions .
Pharmacokinetics
The physico-chemical properties of chromone carboxamides, to which this compound belongs, are in accordance with the general requirements of drug development process .
Result of Action
The inhibition of 5-LOX by this compound leads to a reduction in the production of leukotrienes . This can result in decreased inflammation and allergic reactions .
Properties
IUPAC Name |
N-(3-carbamoylthiophen-2-yl)-3-oxobenzo[f]chromene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N2O4S/c20-16(22)12-7-8-26-18(12)21-17(23)14-9-13-11-4-2-1-3-10(11)5-6-15(13)25-19(14)24/h1-9H,(H2,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCKRACMVEGWJSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(C(=O)O3)C(=O)NC4=C(C=CS4)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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